Tryptanthrin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tryptanthrin can be synthesized through several methods. One common synthetic route involves the cyclization of isatoic anhydride with isatin in the presence of a base. This reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or methanol . Another method involves the oxidative cyclization of indole derivatives with appropriate oxidizing agents like potassium permanganate or manganese dioxide .

Industrial Production Methods: Industrial production of this compound often employs large-scale extraction from natural sources, followed by purification processes such as crystallization and chromatography. The extraction process typically involves solvents like ethanol or methanol to isolate the compound from plant materials .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tryptanthrin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat zu Chinazolin-Derivaten oxidiert werden.

Reduktion: Die Reduktion von this compound kann zu Dihydro-Derivaten führen, häufig unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Nucleophile Substitutionsreaktionen können am Indolstickstoff stattfinden, was zur Bildung verschiedener substituierter this compound-Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Mangandioxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Alkylhalogenide, Säurechloride.

Hauptprodukte:

Oxidation: Chinazolin-Derivate.

Reduktion: Dihydrothis compound.

Substitution: N-substituierte this compound-Derivate.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Tryptanthrin has been extensively studied for its anticancer potential, demonstrating efficacy against various cancer cell lines through multiple mechanisms.

Case Studies

- A study demonstrated that this compound significantly suppressed skin carcinogenesis in mice, delaying tumor incidence compared to untreated controls .

- Another investigation revealed that this compound derivatives exhibited enhanced anticancer activities compared to their parent compound and cisplatin, suggesting potential for developing new therapeutic agents .

Anti-Inflammatory Applications

This compound also shows promise as an anti-inflammatory agent.

Case Studies

- In preclinical studies, topical application of this compound reduced inflammation and proliferation in hair follicle cells, indicating its potential for treating skin-related inflammatory conditions .

Antimicrobial Activity

This compound possesses notable antimicrobial properties against various pathogens.

Case Studies

- Research indicates that this compound exhibits significant antibacterial activity against resistant strains, making it a candidate for further development in combating antibiotic resistance .

Summary of Applications

The following table summarizes the key applications of this compound along with their mechanisms and associated studies:

Wirkmechanismus

Tryptanthrin exerts its effects through various molecular targets and pathways:

Leukotriene Inhibition: this compound inhibits leukotriene biosynthesis by blocking the activity of 5-lipoxygenase, an enzyme crucial for leukotriene production.

Anticancer Activity: It sensitizes cancer cells to cytotoxic agents by inhibiting P-glycoprotein, a protein that pumps drugs out of cells, thereby enhancing the efficacy of chemotherapy.

Antimicrobial Action: this compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Tryptanthrin ist unter den Indolalkaloiden einzigartig aufgrund seines breiten Spektrums an biologischen Aktivitäten und seiner einfachen Modifizierbarkeit zur Verbesserung seiner Eigenschaften. Ähnliche Verbindungen umfassen:

Indirubin: Ein weiteres Indolalkaloid mit krebshemmenden und entzündungshemmenden Eigenschaften.

Isatin: Ein Vorläufer bei der Synthese von this compound, bekannt für seine antimikrobiellen und krebshemmenden Aktivitäten.

Chinazolin: Ein strukturelles Analogon mit verschiedenen pharmakologischen Aktivitäten, darunter krebshemmende und entzündungshemmende Wirkungen.

This compound zeichnet sich durch seine potente Leukotrienhemmung und seine Fähigkeit aus, resistente Krebszelllinien zu sensibilisieren, was es zu einer wertvollen Verbindung in Forschung und Therapie macht.

Biologische Aktivität

Tryptanthrin, an indole alkaloid derived from various plants, has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.

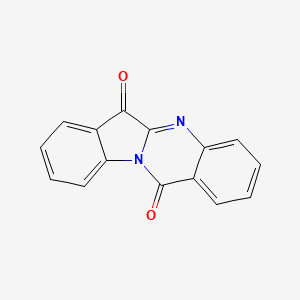

Chemical Structure and Sources

This compound (indolo [2,1-b]quinazolin-6,12-dione) is primarily isolated from plants such as Strobilanthes cusia, Polygonum tinctorium, and Isatis tinctoria. Its unique indoloquinazoline structure contributes to its varied pharmacological effects.

1. Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent. It exhibits significant cytotoxicity against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K-562 (CML) | 5.0 | Induction of apoptosis and cell cycle arrest |

| HCT-116 (Colon) | 4.5 | Inhibition of proliferation |

| MCF-7 (Breast) | 6.2 | Modulation of inflammatory tumor microenvironment |

This compound's anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of inflammatory responses in the tumor microenvironment .

2. Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties in various in vitro studies. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages:

| Assay | Result | Concentration (µM) |

|---|---|---|

| TNF-α Production Inhibition | 70% inhibition | 10 |

| IL-6 Production Inhibition | 65% inhibition | 10 |

The mechanism involves the suppression of NF-κB signaling pathways, which are crucial for the expression of inflammatory mediators .

3. Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

The compound's antimicrobial effects are linked to its ability to disrupt microbial cell membranes and inhibit DNA synthesis .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : this compound induces G1 phase arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.

- Cytokine Modulation : By inhibiting NF-κB activation, this compound reduces the expression of inflammatory cytokines.

Case Studies

- Anti-breast Cancer Study : A study investigated this compound's effects on breast cancer cells in vivo, showing a significant reduction in tumor size and weight when administered at doses of 5 mg/kg body weight .

- Inflammation Model : In a murine model of inflammation induced by LPS, administration of this compound significantly reduced paw edema and leukocyte migration, indicating its potential as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

indolo[2,1-b]quinazoline-6,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N2O2/c18-13-10-6-2-4-8-12(10)17-14(13)16-11-7-3-1-5-9(11)15(17)19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQVWGVXDIPORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4C(=O)C3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157431 | |

| Record name | Tryptanthrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13220-57-0 | |

| Record name | Tryptanthrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13220-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptanthrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013220570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptanthrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tryptanthrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRYPTANTHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6E3F2U66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.